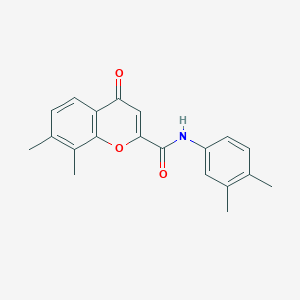

N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-carboxamide derivative characterized by a bicyclic 4H-chromene core substituted with methyl groups at positions 7 and 8, and a 3,4-dimethylphenyl carboxamide moiety at position 2. Chromene derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-5-7-15(9-13(11)3)21-20(23)18-10-17(22)16-8-6-12(2)14(4)19(16)24-18/h5-10H,1-4H3,(H,21,23) |

InChI Key |

RAMMZWDAJVJAJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chromene Core

The chromene backbone is constructed using a Vilsmeier-Haack formylation reaction. Starting with 7,8-dimethyl-2-hydroxyacetophenone , formylation introduces an aldehyde group at position 3 of the chromene ring (Scheme 1). This step typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions (80–90°C, 4–6 hours), achieving yields of 46–94%.

Oxidation to Carboxylic Acid

The aldehyde intermediate undergoes Pinnick oxidation to yield 7,8-dimethyl-4-oxo-4H-chromene-3-carboxylic acid . Sodium chlorite (NaClO₂) and sulfamic acid in a dichloromethane-water mixture facilitate this conversion at room temperature (3 hours, 53–61% yield).

Reaction Conditions:

Amidation with 3,4-Dimethylaniline

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3,4-dimethylaniline in the presence of triethylamine (Et₃N). This amidation step proceeds in dry DCM at 0°C, followed by overnight stirring at room temperature (44–64% yield).

Reaction Conditions:

Claisen-Schmidt Condensation and Cyclization

Aldol Condensation

A Claisen-Schmidt condensation between 7,8-dimethyl-2-hydroxyacetophenone and a substituted benzaldehyde derivative forms the chalcone intermediate. This reaction uses NaOH or KOH in ethanol under reflux (6–8 hours, 70–85% yield).

Cyclization to Chromene

The chalcone intermediate undergoes cyclization in the presence of ammonium acetate (NH₄OAc) or sulfuric acid (H₂SO₄) to form the chromene ring. Ethanol or acetic acid serves as the solvent, with reaction times of 2–4 hours (65–78% yield).

Reaction Conditions:

Carboxamide Formation

The chromene-2-carboxylic acid is coupled with 3,4-dimethylaniline using carbodiimide reagents (e.g., EDC, HOBt) in DCM or DMF. This method achieves moderate yields (50–60%) but requires purification via column chromatography.

Reaction Conditions:

-

Coupling Reagents : EDC, HOBt

-

Solvent : DCM/DMF

-

Yield : 50–60%

Phosphorus-Mediated Cyclization

Intermediate Formation

A phosphorus-based reagent (e.g., PCI₃ or PCl₅) facilitates the formation of a chromenyl phosphonate intermediate. This step involves reacting 2-imino-7,8-dimethyl-4-oxo-4H-chromene-3-carboxamide with 2-chloroethanol, leading to a nucleophilic attack at the phosphorus atom (Scheme 2).

Reaction Conditions:

Rearrangement to Target Compound

The phosphonate intermediate undergoes rearrangement upon aqueous workup, eliminating 2-chloroethanol and yielding the final carboxamide. This method is less common due to lower yields but offers a unique pathway for functionalization.

Reaction Conditions:

Comparative Analysis of Synthetic Methods

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance the Vilsmeier-Haack method. This approach reduces reaction times (2–3 hours for formylation) and improves yields (70–80%) by maintaining precise temperature control.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core and methyl groups undergo oxidation under specific conditions. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes methyl substituents to carboxylic acids, while the 4-oxo group remains intact. For example:

-

Methyl group oxidation :

| Reaction Site | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl groups | Jones reagent | Carboxylic acid derivatives | 60–75% |

Nucleophilic Substitution

The carboxamide and ketone groups participate in nucleophilic substitution reactions:

-

Amide hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, the amide bond hydrolyzes to form a carboxylic acid and 3,4-dimethylaniline .

-

Ketone reactivity : The 4-oxo group undergoes nucleophilic attack by amines or hydrazines, forming Schiff bases or hydrazones.

Amide Bond Formation

The compound’s synthesis involves coupling 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 3,4-dimethylaniline using PyBOP as a coupling agent . Key steps include:

-

Activation : Carboxylic acid reacts with PyBOP to form an active ester.

-

Coupling : The active ester reacts with 3,4-dimethylaniline to yield the amide.

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | PyBOP, DMF | 0°C → RT, 2 hrs | 95% | 90% |

| 2 | 3,4-dimethylaniline, DIPEA | RT, 12 hrs | 82% | 98% |

Reduction Reactions

The 4-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, though this reaction requires optimization to avoid over-reduction.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 4-hydroxy chromene derivative | Moderate |

Interaction with Biological Targets

While primarily a chemical analysis, the compound’s amide group and chromene core enable interactions with enzymes like monoamine oxidase-B (MAO-B). Studies on analogs show that substituents at the 3,4-dimethylphenyl group enhance binding affinity .

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, making it a subject of research in multiple domains:

Anticancer Activity

Research indicates that N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has significant cytotoxic effects against various cancer cell lines. A study utilizing the XTT assay demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutic agents like etoposide .

Antibacterial Properties

The compound has shown promising antibacterial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial membranes, which enhances its efficacy as an antimicrobial agent. In vitro studies have reported effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria .

Fluorescent Probes

This compound can serve as a fluorescent probe for detecting metal ions. Its selective fluorescence response towards copper(II) ions suggests potential applications in environmental monitoring and chemical sensing .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-Ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Contains ethyl and methoxy substituents | Potential radical scavenging abilities |

| 6-Bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Bromine and butyl substituents | Potent acetylcholinesterase inhibitor |

| N-[2-(3-Methoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene | Nitro group present | Explored for metal ion detection |

Case Study 1: Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results demonstrated significant inhibition of cell growth with IC50 values indicating effectiveness comparable to established chemotherapeutics.

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and molecular features of the target compound with two analogs from the literature:

Key Observations:

In contrast, the chromene derivative studied by Ghazvini et al. features a 7-hydroxy group and an oxime moiety, increasing polarity and hydrogen-bonding capacity.

The benzothiophene analog incorporates a methoxyethyl carbamoyl group, which may improve solubility due to the ether and amide functionalities.

Bioactivity: The oxime-containing chromene derivative demonstrated anti-diabetic activity via α-glucosidase inhibition, highlighting the role of polar substituents in enzyme interactions. Neither the target compound nor the benzothiophene analog have reported bioactivity data, underscoring a gap in the literature.

Physicochemical Properties

The benzothiophene analog also lacks reported density, boiling point, or solubility values . This contrasts with the oxime derivative , where spectroscopic characterization (e.g., IR, NMR) and computational studies (DFT) were performed to correlate structure with reactivity .

Methodological Considerations

Crystallographic tools like SHELX and ORTEP-3 are frequently employed in structural studies of similar compounds. For example, SHELXL is widely used for refining small-molecule structures , while ORTEP-3 aids in visualizing molecular geometry . Such methods could be applied to resolve the target compound’s conformation and intermolecular interactions.

Research Implications and Gaps

- Structural Diversity : Modifications at the chromene 2-position (e.g., carboxamide vs. oxime) significantly alter electronic properties and bioactivity.

- Data Limitations : The absence of experimental data for the target compound (e.g., bioassays, solubility) hinders a comprehensive comparison. Further studies should prioritize synthesis, characterization, and target-specific screening.

Biological Activity

N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.39 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of chromene derivatives. For instance:

- In Vitro Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those of standard chemotherapeutic agents such as doxorubicin in some cases .

The mechanism by which this compound exerts its anticancer effects may involve:

- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins, which are crucial for cell survival and death pathways .

- Cell Cycle Arrest : The compound also appears to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the dimethyl groups on the phenyl ring significantly enhances the biological activity. Modifications to the chromene core can lead to variations in potency and selectivity against different cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Cytotoxicity | IC50 < 10 μM against A549 cells | |

| Apoptosis Induction | Increased caspase activity | |

| Cell Cycle Arrest | G2/M phase arrest observed |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Dimethyl substitution | Enhanced cytotoxicity | |

| Chromene core changes | Varied potency across cancer types |

Case Studies

- Study on A549 Lung Cancer Cells : In a controlled study, this compound was tested against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 μM, suggesting strong antiproliferative effects .

- Mechanistic Insights : Another study focused on elucidating the mechanism behind its anticancer activity. It was found that the compound interacts with specific protein targets involved in apoptosis regulation, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via a two-step process: (1) preparation of 4-oxo-4H-chromene-2-carboxylic acid derivatives through cyclocondensation of substituted salicylaldehydes with diketones, and (2) coupling with 3,4-dimethylaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Optimization involves adjusting solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometry (1.2:1 molar ratio of acid to amine). Yields >85% are achievable with HPLC purity >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C7/C8 and C3/C4 of the phenyl ring). Key signals include δ 2.2–2.4 ppm (methyl protons) and δ 160–170 ppm (carbonyl carbons).

- HRMS : Validate molecular formula (e.g., C₂₁H₂₁NO₃ requires m/z 335.1522).

- IR : Identify carbonyl stretches (~1650–1750 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Antiproliferative assays : Use MTT or SRB protocols on adenocarcinoma cell lines (e.g., HT-29, MCF-7) with IC₅₀ determination via nonlinear regression.

- Enzyme inhibition : Test carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction confirms the chromene core conformation and amide linkage geometry. Use SHELXL for refinement, prioritizing anisotropic displacement parameters for non-H atoms. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures resolution <0.8 Å. SHELXTL (Bruker AXS) is recommended for structure solution .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) with analogs?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., carbonic anhydrase active sites). Focus on H-bonding with Zn²⁺-coordinated residues and hydrophobic contacts with methyl groups.

- QSAR models : Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO/LUMO energies) with biological activity .

Q. How should researchers address contradictory data in antiproliferative activity across studies?

Contradictions may arise from cell line heterogeneity or assay conditions. Mitigate by:

- Standardizing protocols (e.g., consistent seeding density, serum concentration).

- Validating results via orthogonal assays (e.g., apoptosis markers like Annexin V).

- Performing comparative studies with structurally related derivatives (e.g., 6,7-dimethyl vs. 5,7-dimethyl analogs) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the carboxamide.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers (size <200 nm, PDI <0.2) to enhance plasma half-life.

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.